molecular formula C20H19ClN4O3S2 B2734085 2-(4-chlorophenoxy)-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392294-20-1

2-(4-chlorophenoxy)-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2734085
CAS No.: 392294-20-1
M. Wt: 462.97
InChI Key: HODBRDLRFMYALN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the reaction of appropriate hydrazine derivatives with carbon disulfide in the presence of a base to form the 1,3,4-thiadiazole ring.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.

    Formation of the Amide Bond: The final step involves the coupling of the thiadiazole derivative with 2-(2,3-dimethylanilino)-2-oxoethyl chloride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme Shikimate kinase, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial metabolic pathways, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its complex structure, which allows it to interact with multiple molecular targets

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S2/c1-12-4-3-5-16(13(12)2)22-18(27)11-29-20-25-24-19(30-20)23-17(26)10-28-15-8-6-14(21)7-9-15/h3-9H,10-11H2,1-2H3,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODBRDLRFMYALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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